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molecular formula C10H9NO2 B067419 1-methyl-1H-indole-7-carboxylic acid CAS No. 167479-16-5

1-methyl-1H-indole-7-carboxylic acid

Cat. No. B067419
M. Wt: 175.18 g/mol
InChI Key: DWKIPLIDZYRILV-UHFFFAOYSA-N
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Patent
US06303593B1

Procedure details

A mixture of 0.65 g (0.25 mmol) of benzyl-1-methylindole-7-carboxylate (Step B) and 0.035 g of 10% Pd/C in 4 mL of a solution of 4.4% HCO2H in MeOH was stirred for 2 h at rt. The reaction mixture was filtered though a thin pad of celite and concentrated to give the title compound. 1H NMR (CDCl3) δ4.00 (s, 3H), 6.61 (d, 1H, J=3 Hz), 7.11 (d, 1H, J=3 Hz), 7.18 (t, 1H, J=8 Hz), 7.87 (d, 1H, J=8 Hz), 7.91 (d, 1H, J=8 Hz);
Name
benzyl-1-methylindole-7-carboxylate
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.035 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:19]=1[N:18]([CH3:20])[CH:17]=[CH:16]2)=[O:10])C1C=CC=CC=1.C(O)=O>CO.[Pd]>[CH3:20][N:18]1[C:19]2[C:15](=[CH:14][CH:13]=[CH:12][C:11]=2[C:9]([OH:10])=[O:8])[CH:16]=[CH:17]1

Inputs

Step One
Name
benzyl-1-methylindole-7-carboxylate
Quantity
0.65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C=1C=CC=C2C=CN(C12)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
solution
Quantity
4 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.035 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered though a thin pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C=CC2=CC=CC(=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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